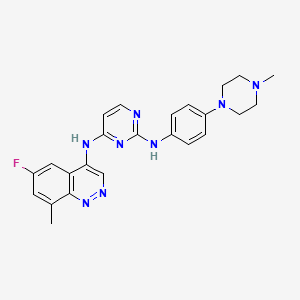
Alk5-IN-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alk5-IN-30 is a chemical compound that functions as an inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-30 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s inhibitory activity.
Final Coupling Reactions: The final step involves coupling the modified core structure with other functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Alk5-IN-30 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving reducing agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out in polar solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Alk5-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in cellular processes.
Biology: Employed in research to investigate the effects of transforming growth factor beta inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and immune disorders. Studies have shown that this compound can inhibit tumor growth and reduce fibrosis in preclinical models.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta signaling pathway.
Wirkmechanismus
Alk5-IN-30 exerts its effects by inhibiting the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3. By blocking this pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound’s molecular targets and pathways involved in its mechanism of action make it a valuable tool for studying the transforming growth factor beta signaling pathway and its role in disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galunisertib: Another inhibitor of the transforming growth factor beta receptor type 1 kinase, used in clinical trials for treating cancer and fibrosis.
Vactosertib: A selective inhibitor of the transforming growth factor beta receptor type 1 kinase, explored for its potential in treating cancer and immune disorders.
SB431542: A well-known inhibitor of the transforming growth factor beta receptor type 1 kinase, widely used in research to study the transforming growth factor beta signaling pathway.
Uniqueness of Alk5-IN-30
This compound stands out due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor type 1 kinase. Compared to other similar compounds, this compound has shown superior efficacy in preclinical models, making it a promising candidate for further development and clinical applications. Its unique chemical structure and specific functional group modifications contribute to its enhanced inhibitory activity and therapeutic potential.
Eigenschaften
Molekularformel |
C24H25FN8 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-N-(6-fluoro-8-methylcinnolin-4-yl)-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H25FN8/c1-16-13-17(25)14-20-21(15-27-31-23(16)20)29-22-7-8-26-24(30-22)28-18-3-5-19(6-4-18)33-11-9-32(2)10-12-33/h3-8,13-15H,9-12H2,1-2H3,(H2,26,28,29,30,31) |
InChI-Schlüssel |
CDHXGEMVDNDKPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=NC=C2NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


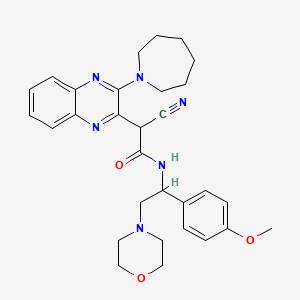
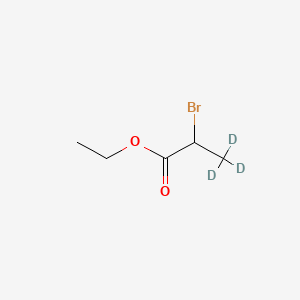
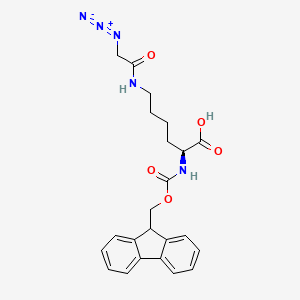
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)
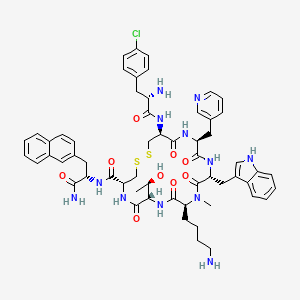
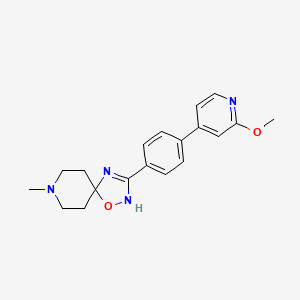
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)
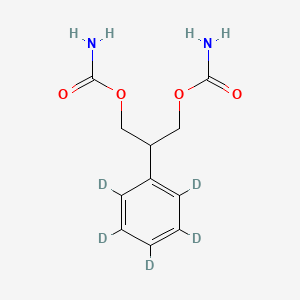
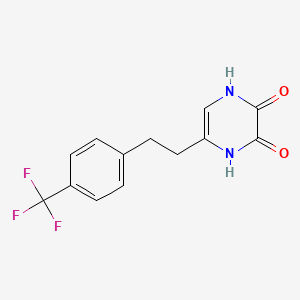
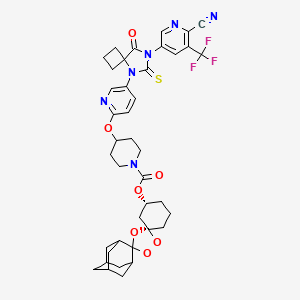
![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
